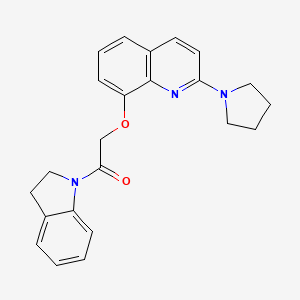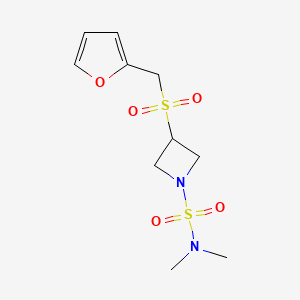
2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(2-ethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(2-ethoxyphenyl)acetamide is a synthetic organic compound with complex molecular architecture. Known for its distinctive chemical structure, it draws interest from researchers in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(2-ethoxyphenyl)acetamide typically involves multiple steps:
Formation of 5-Cyclopropyl-1H-pyrazole: : This step involves cyclopropylation of the pyrazole ring.
Attachment of the Morpholine-4-carbonyl group: : This can be achieved through a nucleophilic substitution reaction.
Attachment of the N-(2-ethoxyphenyl)acetamide group: : This final step can involve amide coupling reactions, such as those using carbodiimides as coupling agents.
Industrial Production Methods: The industrial production of this compound would require optimization of each synthetic step to maximize yield and purity while minimizing cost and environmental impact. Techniques such as batch or continuous flow chemistry may be employed to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: : The compound could undergo oxidation reactions, particularly at the pyrazole or ethoxyphenyl moieties.
Reduction: : Reduction reactions could target the carbonyl group, converting it into a hydroxyl group.
Substitution: : The compound can participate in various substitution reactions, especially at the nitrogen and oxygen functional groups.
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reactions: : Halogenation or alkylation reagents like bromine or methyl iodide under acidic or basic conditions.
Major Products: The major products formed from these reactions would depend on the specific reactants and conditions used. For instance, oxidation of the ethoxyphenyl group could yield hydroxylated derivatives, while reduction of the carbonyl could produce secondary alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is studied for its reactivity and the development of novel synthetic methodologies involving pyrazole derivatives.
Biology: In biological contexts, it may serve as a lead compound for developing new bioactive molecules, particularly targeting specific enzymes or receptors.
Medicine: Medicinally, it holds potential for therapeutic applications due to its ability to interact with biological targets, possibly serving as an anti-inflammatory or anticancer agent.
Industry: Industrial applications may include its use as a precursor for the synthesis of more complex molecules or as an intermediate in pharmaceutical manufacturing.
Wirkmechanismus
The mechanism by which this compound exerts its effects would involve interactions with specific molecular targets, such as enzymes or receptors. These interactions could modulate biological pathways, leading to the observed biological activities. The exact molecular targets and pathways would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
2-(5-Cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(2-ethoxyphenyl)acetamide can be compared to other pyrazole derivatives:
2-(3-(Morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(4-methylphenyl)acetamide: : Similar structure but with a methyl group at the phenyl ring.
2-(5-Cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(phenyl)acetamide: : Lacks the ethoxy group, affecting its solubility and reactivity.
Uniqueness: The uniqueness of this compound lies in the combination of its cyclopropyl, morpholine, and ethoxyphenyl groups, which confer specific steric and electronic properties, potentially leading to unique biological activities.
Eigenschaften
IUPAC Name |
2-[5-cyclopropyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]-N-(2-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4/c1-2-29-19-6-4-3-5-16(19)22-20(26)14-25-18(15-7-8-15)13-17(23-25)21(27)24-9-11-28-12-10-24/h3-6,13,15H,2,7-12,14H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVRBNMVLFWKONQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C(=CC(=N2)C(=O)N3CCOCC3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(4-chlorophenoxy)methyl]-1-(2-methylbenzyl)-1H-benzimidazole](/img/structure/B2432873.png)
![(E)-2-(2H-1,3-benzodioxol-5-yl)-N-[(4-methylphenyl)methyl]ethene-1-sulfonamide](/img/structure/B2432874.png)
![(Z)-2-chloro-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzamide](/img/structure/B2432875.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2432876.png)

![5-(Hydroxymethyl)-8-methyl-3-(7-methyl-4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)pyrano[2,3-c]pyridin-2-one](/img/structure/B2432882.png)
![(4R)-4-Azido-6-chlorospiro[3,4-dihydrochromene-2,1'-cyclopentane]](/img/structure/B2432883.png)

![1-[(3-Nitrophenyl)methanesulfonyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2432886.png)

![4-methoxy-7-methyl-2-[4-(4-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2432889.png)

![2-tert-Butyl 8-methyl 5-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B2432894.png)

